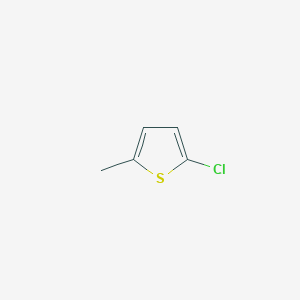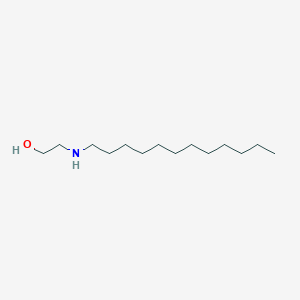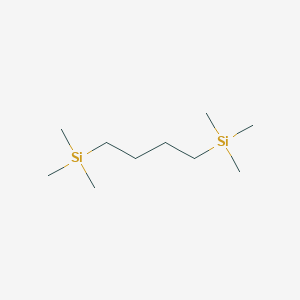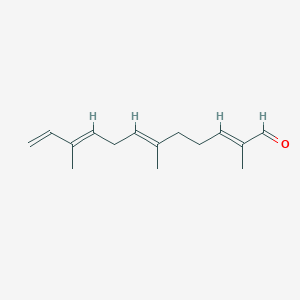
4-(十一烷氧基)苯甲酸
描述
4-(Undecyloxy)benzoic acid (UBA) is a carboxylic acid that belongs to the family of alkyl-substituted benzoic acids. It is a naturally occurring compound that has been found in various plant species and has been used in various scientific and industrial applications. UBA has been studied for its potential pharmacological and therapeutic activities, as well as its potential as a biocatalyst for various biochemical reactions.
科学研究应用
液晶技术
4-(十一烷氧基)苯甲酸: 用于开发液晶显示器 (LCD)。其分子结构有利于形成向列相和近晶相液晶相,这对 LCD 的运行至关重要 。该化合物在特定温度下在这些相之间转换的能力使其在创建温度敏感的液晶技术方面很有价值。
热致变色材料研究
该化合物因其热致变色性质而受到研究,热致变色性质是指材料特性随温度变化而变化。 它表现出一系列相变,例如从近晶相到向列相,然后到各向同性相,这些相变在材料科学中很有意义,可用于智能材料和传感器等应用 。
有机合成
在有机化学中,4-(十一烷氧基)苯甲酸 用作合成更复杂有机化合物的先驱或中间体。 其苯甲酸部分可以进行各种化学反应,使其成为合成药物、农用化学品和其他有机分子的多功能构建块 。
表面性质改性
该化合物的长十一烷氧基链赋予其疏水特性,可用于改性材料的表面性质。 这种应用在创建防水涂层和改变表面的粘附性能方面尤为重要 。
纳米技术
4-(十一烷氧基)苯甲酸: 在纳米技术中,人们正在探索其在纳米材料自组装中的应用。 它形成有序分子层的能力被用于制造纳米级器件和结构 。
药物制剂
该化合物的特性正在研究其在药物制剂中的潜在应用。 其晶体结构和相行为可能会影响活性药物成分的递送和释放 。
作用机制
Biochemical Pathways
It is known that benzoic acid derivatives can be involved in various biochemical processes . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
属性
IUPAC Name |
4-undecoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h11-14H,2-10,15H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJZHJHZOUISSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333908 | |
| Record name | 4-Undecyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15872-44-3 | |
| Record name | 4-(Undecyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15872-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Undecyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of UDBA into a polymer matrix affect its liquid crystal properties?
A1: Research shows that dispersing UDBA within a poly(methyl methacrylate) (PMMA) matrix, using a combination of solvent and thermal-induced phase separation, impacts its thermal behavior. Specifically, the isotropic liquid-nematic transition temperature (TIN) of UDBA decreases by approximately 2.8–5.6°C compared to pure UDBA. [] This shift in TIN is attributed to the confinement and interaction of UDBA within the PMMA matrix. Furthermore, the morphology of UDBA changes significantly within the PMMA matrix, forming distinct structures like bipolar droplets and Maltese-type crosses, as observed through polarizing optical microscopy. []
Q2: Can hydrogen bonding influence the liquid crystal properties of UDBA?
A2: Yes, studies indicate that forming an intermolecular hydrogen bond between UDBA and cholesteryl acetate (CHA) significantly alters its liquid crystal behavior. [] This hydrogen bonding leads to a wider thermal range for the mesogenic phases of the resulting mixture compared to pure UDBA or CHA. Additionally, the enthalpy values for all phases decrease in the UDBA-CHA mixture. [] This highlights the role of intermolecular interactions in tuning the properties of liquid crystal systems.
Q3: What are the analytical techniques commonly employed to characterize UDBA and its mixtures?
A3: Several analytical methods are crucial for studying UDBA and its blends. Differential Scanning Calorimetry (DSC) is essential for analyzing thermal transitions, such as determining phase transition temperatures and enthalpy changes. [, ] Polarizing Optical Microscopy (POM) provides visual insights into the morphology and textures of liquid crystal phases, enabling the identification of characteristic structures like droplets and Maltese crosses. [] Additionally, Fourier Transform Infrared (FTIR) spectroscopy is valuable for investigating intermolecular interactions, such as confirming the formation of hydrogen bonds between UDBA and other molecules. [] These techniques, combined, offer a comprehensive understanding of the properties and behavior of UDBA in various systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)











